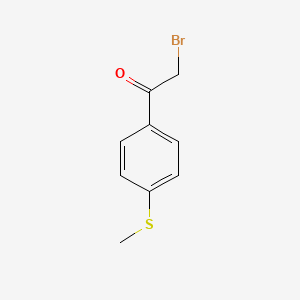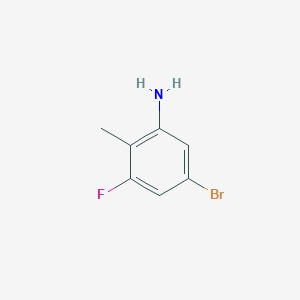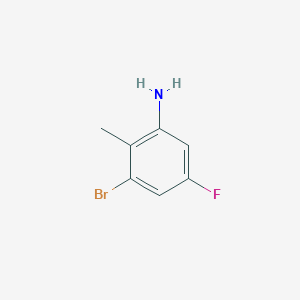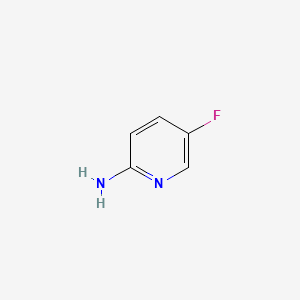
4-Bromo-1-(difluorométhyl)-2-fluorobenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(difluoromethyl)-2-fluorobenzene is a compound of interest in various chemical syntheses and applications. While the specific compound is not directly synthesized in the studies provided, related bromofluorobenzene compounds have been synthesized and analyzed, which can offer insights into the properties and potential synthetic routes for 4-Bromo-1-(difluoromethyl)-2-fluorobenzene.
Synthesis Analysis
The synthesis of related bromofluorobenzene compounds has been achieved through various methods. For instance, no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene was prepared by nucleophilic aromatic substitution reactions, with symmetrical bis-(4-bromphenyl)iodonium bromide being a key intermediate, yielding the compound with a radiochemical yield of 65% within 10 minutes . Another study reported the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene starting from p-xylene through a four-step reaction, achieving an overall yield of 30% . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine via diazotization and bromination, with the reaction conditions optimized for yield . These studies demonstrate the feasibility of synthesizing bromofluorobenzene derivatives through multi-step reactions involving halogenation and nucleophilic substitution.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene were investigated using FT-IR and FT-Raman spectroscopy, complemented by DFT calculations. The influence of bromine and fluorine atoms on the benzene geometry and its vibrational modes was discussed, providing insights into the electronic properties and molecular orbital energies . This analysis is relevant to understanding the molecular structure of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene, as the presence of halogen atoms can significantly affect the compound's geometry and electronic distribution.
Chemical Reactions Analysis
The studies provided do not directly address the chemical reactions of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene. However, related compounds have been used in various chemical reactions. For example, 1-bromo-4-[18F]fluorobenzene has been utilized in palladium-promoted cross-coupling reactions with organostannanes, indicating its potential as a synthon in the formation of more complex molecules . The reactivity of bromofluorobenzene derivatives in organometallic and nucleophilic reactions suggests that 4-Bromo-1-(difluoromethyl)-2-fluorobenzene could also be a valuable intermediate in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromofluorobenzene derivatives have been characterized in several studies. For instance, the thermodynamic properties of 1-bromo-3-fluorobenzene, such as heat capacities, entropies, enthalpy changes, and their correlations with temperature, have been calculated, providing a basis for understanding the behavior of similar compounds under different conditions . Additionally, the preparation of n.c.a. fluorine-18 labelled synthons like 4-[18F]fluorobromo- and [18F]fluoroiodobenzene has been optimized, yielding high radiochemical yields and demonstrating the potential for efficient synthesis of labeled compounds for applications in positron emission tomography (PET) imaging .
Applications De Recherche Scientifique
Recherche pharmaceutique
4-Bromo-1-(difluorométhyl)-2-fluorobenzène: est un composé qui peut être utilisé dans la synthèse de divers produits pharmaceutiques. Sa structure unique permet la création de molécules biologiquement actives qui peuvent servir d'agents thérapeutiques potentiels. Par exemple, il peut être utilisé pour développer de nouveaux inhibiteurs de kinases, qui sont cruciaux dans le traitement des cancers et des maladies inflammatoires .
Science des matériaux
En science des matériaux, la structure aromatique fluorée de ce composé en fait un excellent candidat pour la création de polymères avancés avec une stabilité thermique et une résistance chimique améliorées. Ces polymères peuvent être appliqués dans des matériaux haute performance utilisés dans l'aérospatiale ou l'électronique .
Synthèse chimique
La présence d'atomes de brome et de fluor dans This compound en fait un réactif polyvalent en synthèse organique. Il peut servir de bloc de construction pour la construction de molécules complexes par diverses réactions de couplage croisé, telles que les réactions de Suzuki ou de Heck .
Science environnementale
Ce composé peut également jouer un rôle dans la recherche en science environnementale, en particulier dans l'étude de la chimie atmosphérique. Sa nature volatile permet aux chercheurs d'étudier son comportement dans l'atmosphère et son impact potentiel sur la qualité de l'air et le changement climatique .
Chimie analytique
En chimie analytique, This compound peut être utilisé comme composé standard ou de référence en chromatographie et en spectrométrie de masse. Cela aide à l'identification et à la quantification précises de mélanges complexes dans divers échantillons .
Biochimie
Enfin, dans le domaine de la biochimie, ce composé peut être utilisé pour étudier l'interaction des petites molécules avec les macromolécules biologiques. Il peut servir de sonde pour étudier les mécanismes enzymatiques ou comme ligand dans le développement de nouveaux récepteurs .
Propriétés
IUPAC Name |
4-bromo-1-(difluoromethyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTTUKLMUOEXBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375608 |
Source


|
| Record name | 4-bromo-1-(difluoromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749932-17-0 |
Source


|
| Record name | 4-bromo-1-(difluoromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-1-(DIFLUOROMETHYL)-2-FLUOROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-Butylcalix[4]arene-tetraacetic acid tetraethyl ester](/img/structure/B1271920.png)
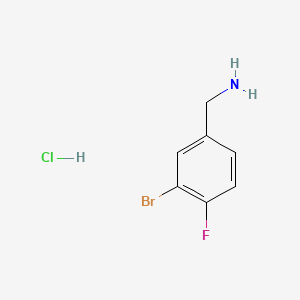
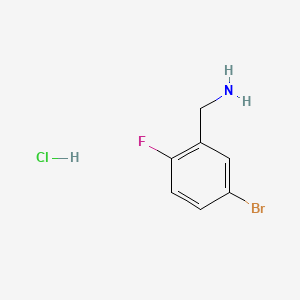

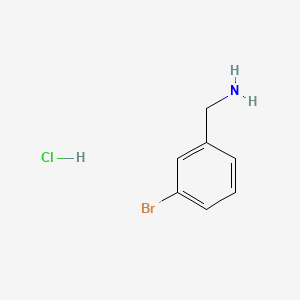

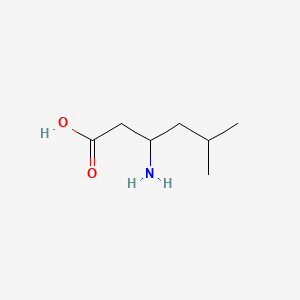
![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)
